molecular formula C10H12ClNO3 B5798192 N-(5-chloro-2,4-dimethoxyphenyl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B5798192
M. Wt: 229.66 g/mol
InChI Key: BNHPGZHAXVLMKZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)acetamide, also known as CDMMA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Scientific Research Applications

Potential Pesticide Applications

  • N-derivatives of phenoxyacetamide, including compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)acetamide, have been characterized for their potential as pesticides. X-ray powder diffraction was used to analyze these organic compounds (Olszewska, Tarasiuk, & Pikus, 2011).
  • Additional research has also focused on N-aryl-2,4-dichlorophenoxyacetamide derivatives for potential pesticide applications, highlighting the broad interest in this class of compounds for agricultural use (Olszewska, Pikus, & Tarasiuk, 2008).

Dye Intermediate Market

  • In the dye industry, a commercially delivered compound, initially thought to be a common dye intermediate, was identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole through various analytical methods. This discovery stemmed from a manufacturer's error involving a compound structurally related to this compound (Drabina et al., 2009).

Organic Synthesis and Medicinal Chemistry

  • This compound and its derivatives have been studied in the context of organic synthesis and medicinal chemistry. For instance, the cyclization of alpha-(Methylthio)acetamides, which are structurally related, has been investigated for the synthesis of compounds like erythrinanes, which have potential applications in pharmaceuticals (Chikaoka et al., 2003).

Molecular Structure Analysis

  • The study of molecular structures similar to this compound, such as various chloroacetamides, provides insights into their conformational properties and potential interactions in different contexts. This research is important for understanding the physical and chemical properties of these compounds (Gowda, Foro, & Fuess, 2007).

Herbicide Efficacy and Environmental Impact

  • Chloroacetamides, including compounds structurally similar to this compound, have been studied for their use as herbicides. Their impact on plant metabolism, particularly in the context of fatty acid synthesis in green algae, has been a subject of research, contributing to a better understanding of the environmental impact of these chemicals (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(13)12-8-4-7(11)9(14-2)5-10(8)15-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPGZHAXVLMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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